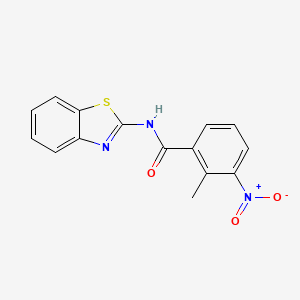![molecular formula C14H17N3O3S2 B2607287 Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate CAS No. 328018-12-8](/img/structure/B2607287.png)
Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate” is a chemical compound with the molecular formula C14H17N3O3S2. It has an average mass of 339.433 Da and a monoisotopic mass of 339.071136 Da .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, which share a similar core structure, were synthesized as potential inhibitors against PARP-1 . The green synthesis of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile was achieved by treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .Molecular Structure Analysis
The molecular structure of this compound is based on a thieno[2,3-d]pyrimidin-2-yl core, which is substituted with various functional groups . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .Chemical Reactions Analysis
While specific chemical reactions involving “Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate” are not mentioned in the available literature, related compounds have shown promising activity as PARP-1 inhibitors .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Heterocyclic Compounds
Research into Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate has led to the development of novel synthetic routes for creating a variety of heterocyclic compounds. For instance, the compound has been utilized in the synthesis of 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines, demonstrating its role in the formation of complex molecules with potential pharmaceutical applications (A. Arutyunyan, 2013). Furthermore, its involvement in the creation of novel pyrazolopyrimidines derivatives showcases its significance in the development of compounds with potential anticancer and anti-inflammatory properties (A. Rahmouni et al., 2016).
Antimicrobial and Anticancer Applications
The synthesis of novel heterocyclic compounds containing Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate has been explored for antimicrobial and anticancer applications. Studies have shown that derivatives of this compound exhibit promising activity against various microbial strains and cancer cell lines, highlighting its potential as a precursor for the development of new therapeutic agents (M. E. Azab et al., 2013). Additionally, the synthesis of novel pyrazolopyrimidines derivatives has been evaluated for their anticancer activity, further emphasizing the compound's utility in the search for new anticancer therapies (H. Hafez et al., 2016).
Development of PARP-1 Inhibitors
The compound has also been investigated as a key precursor in the synthesis of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives, which are important structural motifs for new PARP-1 inhibitors. These inhibitors play a crucial role in the treatment of various cancers by interfering with the DNA repair mechanisms in cancer cells, showcasing the compound's contribution to the development of novel cancer therapies (S. Shipilovskikh & A. Rubtsov, 2019).
Wirkmechanismus
Target of Action
The primary target of Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The inhibition of PARP-1 by Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate affects the DNA repair pathway . This results in the accumulation of DNA damage, leading to genomic instability and ultimately cell death .
Pharmacokinetics
Most of the synthesized compounds in the same class were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential as a PARP-1 inhibitor, given the promising activity of related compounds . Further studies could also investigate its potential antiviral activity, as suggested by the antiviral activity observed for related compounds .
Eigenschaften
IUPAC Name |
ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-4-20-10(19)5-9(18)6-21-14-16-12(15)11-7(2)8(3)22-13(11)17-14/h4-6H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZTVPSDOHXIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC(=C2C(=C(SC2=N1)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

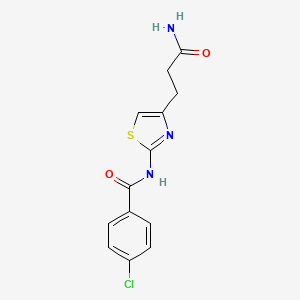
![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2607205.png)
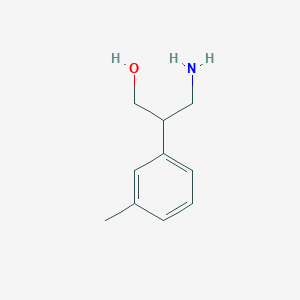
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607209.png)

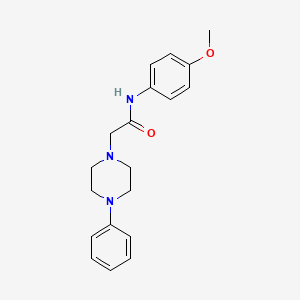


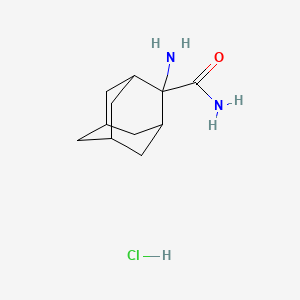
![3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2607221.png)
![(E)-3-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile](/img/structure/B2607222.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2607225.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2607226.png)
